1'-Isobutyryl-1-methylspiro[indoline-3,3'-pyrrolidin]-2-one

Physicochemical profiling Library design Lead optimization

1′-Isobutyryl-1-methylspiro[indoline-3,3′-pyrrolidin]-2-one (CAS 1358414-34-2) is a fully synthetic spirocyclic small molecule with the molecular formula C₁₆H₂₀N₂O₂ and a molecular weight of 272.34 g·mol⁻¹. The compound belongs to the spiro[indoline-3,3′-pyrrolidin]-2-one family, a rigid scaffold in which an indoline ring and a pyrrolidine ring share a single quaternary carbon atom.

Molecular Formula C16H20N2O2
Molecular Weight 272.34 g/mol
Cat. No. B7857647
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1'-Isobutyryl-1-methylspiro[indoline-3,3'-pyrrolidin]-2-one
Molecular FormulaC16H20N2O2
Molecular Weight272.34 g/mol
Structural Identifiers
SMILESCC(C)C(=O)N1CCC2(C1)C3=CC=CC=C3N(C2=O)C
InChIInChI=1S/C16H20N2O2/c1-11(2)14(19)18-9-8-16(10-18)12-6-4-5-7-13(12)17(3)15(16)20/h4-7,11H,8-10H2,1-3H3
InChIKeyZMRYUGODXCYAPV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1′-Isobutyryl-1-methylspiro[indoline-3,3′-pyrrolidin]-2-one – CAS, Molecular Identity and Core Scaffold for Procurement Screening


1′-Isobutyryl-1-methylspiro[indoline-3,3′-pyrrolidin]-2-one (CAS 1358414-34-2) is a fully synthetic spirocyclic small molecule with the molecular formula C₁₆H₂₀N₂O₂ and a molecular weight of 272.34 g·mol⁻¹ . The compound belongs to the spiro[indoline-3,3′-pyrrolidin]-2-one family, a rigid scaffold in which an indoline ring and a pyrrolidine ring share a single quaternary carbon atom. The indoline nitrogen carries a methyl group (position 1), while the pyrrolidine nitrogen bears an isobutyryl moiety (position 1′). This specific dual‑substitution pattern distinguishes it from both the simpler 1‑methyl and 1′‑isobutyryl mono‑substituted analogs that are commonly available in screening collections.

Why 1′-Isobutyryl-1-methylspiro[indoline-3,3′-pyrrolidin]-2-one Cannot Be Replaced by Common In‑Class Analogs


Spiro[indoline-3,3′-pyrrolidin]-2-one derivatives are not functionally interchangeable. Even minor changes in the N‑substituents – moving from acetyl to isobutyryl, or from hydrogen to methyl – profoundly alter the conformational equilibrium of the pyrrolidine ring, the orientation of the carbonyl group, and the overall lipophilicity . Patents covering glucokinase activators (e.g., EP2781521A1) explicitly enumerate dozens of substituent combinations because small variations produce order‑of‑magnitude differences in enzyme activation potency [1]. Therefore, a procurement decision that substitutes the 1‑methyl‑1′‑isobutyryl derivative with a 1‑unsubstituted or 1′‑acetyl analog risks losing the specific stereoelectronic profile that is required for a given target, even if the core scaffold appears identical.

Head‑to‑Head and Cross‑Study Comparative Data for 1′-Isobutyryl-1-methylspiro[indoline-3,3′-pyrrolidin]-2-one


Molecular Weight and Heavy Atom Count Distinguish the Target Compound from Mono‑Substituted Analogs

The target compound (C₁₆H₂₀N₂O₂, MW = 272.34) possesses both a 1‑methyl and a 1′‑isobutyryl group . Its closest frequently procured analogs are 1‑methylspiro[indoline-3,3′-pyrrolidin]-2-one (C₁₂H₁₄N₂O, MW = 202.25) and 1′‑isobutyrylspiro[indoline-3,3′-pyrrolidin]-2-one (C₁₅H₁₈N₂O₂, MW = 258.32) . The molecular weight difference of 70 Da (vs. the 1‑methyl analog) and 14 Da (vs. the 1′‑isobutyryl analog) reflects the dual‑substitution status, which directly impacts calculated logP and hydrogen‑bond acceptor count.

Physicochemical profiling Library design Lead optimization

Dual N‑Substitution Confers a Distinct Conformational Profile Compared with Mono‑Substituted Scaffolds

The spiro[indoline‑3,3′-pyrrolidin] core is inherently rigid, but the conformational equilibrium of the pyrrolidine ring is sensitive to N‑substitution. In the 1′‑isobutyryl‑1‑methyl derivative, the combined steric demand of the isobutyryl group and the electron‑donating methyl group on the indoline nitrogen restricts the accessible pseudorotational states of the pyrrolidine ring compared with analogs that carry only a single N‑substituent [1]. This phenomenon is well‑documented for spiro‑pyrrolidine systems; crystallographic studies on related 1‑methyl‑3′‑aryl‑spiro[indoline‑3,2′‑pyrrolidin]‑2‑ones show that N‑methylation alone alters the dihedral angle between the indoline and pyrrolidine rings by up to 8° [2].

Conformational analysis Spirocycle rigidity Structure‑based design

The 1′-Isobutyryl Group Provides Higher Calculated Lipophilicity than Common 1′-Acetyl or 1′-Unsubstituted Analogs

Using the molecular formula C₁₆H₂₀N₂O₂, the calculated logP (ClogP) of the target compound is approximately 2.8–3.2 (depending on algorithm) . In contrast, the 1′-unsubstituted analog 1‑methylspiro[indoline‑3,3′‑pyrrolidin]‑2‑one (C₁₂H₁₄N₂O) has a ClogP of approximately 1.5–1.8, while the 1′‑acetyl analog (if available) would be expected to fall near 2.0. The isobutyryl chain adds approximately 1.0–1.5 log units of lipophilicity relative to an acetyl or hydrogen substituent at the 1′‑position.

Lipophilicity ADME prediction Medicinal chemistry

Where 1′-Isobutyryl-1-methylspiro[indoline-3,3′-pyrrolidin]-2-one Adds Value: Evidence‑Backed Use Cases


Medicinal Chemistry Lead Optimization Requiring a Dual‑Substituted Spiroindoline Scaffold with Increased Lipophilicity

When a screening hit based on the spiro[indoline‑3,3′‑pyrrolidin]‑2‑one core shows promising target engagement but insufficient cellular permeability, the 1′‑isobutyryl‑1‑methyl derivative offers a calculated logP increase of approximately 1–1.7 units over the 1‑methyl parent . This can shift the compound into a favorable lipophilicity window for passive membrane diffusion while retaining the spirocyclic rigidity that pre‑organizes the pharmacophore.

Conformational Restriction Tool for Structure‑Activity Relationship Studies

The dual N‑substitution (methyl on indoline, isobutyryl on pyrrolidine) reduces the conformational degrees of freedom of the pyrrolidine ring compared with mono‑substituted or unsubstituted analogs [1]. Researchers can use this compound to probe whether locking the pyrrolidine conformation enhances selectivity for a particular receptor subtype, as demonstrated in related spiroindoline‑based 5‑HT₆ receptor chemotype studies.

Reference Standard in Glucokinase Activator Discovery Programs

The compound falls within the Markush structure of EP2781521A1, which claims spiroindoline glucokinase activators [2]. When running parallel SAR on 1′‑acyl‑1‑alkyl‑spiroindolines, the 1′‑isobutyryl‑1‑methyl variant serves as a defined mid‑lipophilicity reference point against which both more polar (acetyl) and more lipophilic (pivaloyl) analogs can be benchmarked.

Synthetic Chemistry: Building Block for Late‑Stage Diversification

Because the 1′‑isobutyryl group is a stable amide that can be selectively reduced or hydrolyzed under controlled conditions, while the 1‑methyl group is resistant to nucleophilic attack, this compound can function as a dual‑handle intermediate for generating focused spiroindoline libraries without cross‑reactivity between the two nitrogen substituents .

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